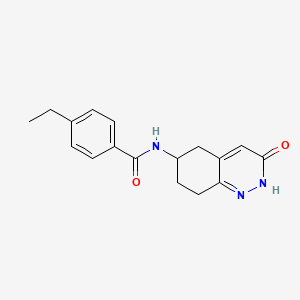

![molecular formula C18H13F3N2O5 B2496672 N1-([2,3'-bifuran]-5-ylmethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide CAS No. 2034343-23-0](/img/structure/B2496672.png)

N1-([2,3'-bifuran]-5-ylmethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

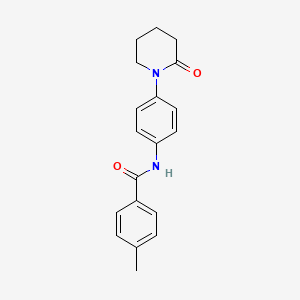

The compound is an oxalamide derivative, which is a class of compounds characterized by the presence of an oxalamide group (-CONH2-CO-). It also contains a bifuran moiety and a 4-(trifluoromethoxy)phenyl group . Oxalamides are known for their various biological activities and are used in the synthesis of pharmaceuticals .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the oxalamide group, the bifuran moiety, and the 4-(trifluoromethoxy)phenyl group . The trifluoromethoxy group is a strong electron-withdrawing group, which could influence the compound’s reactivity .Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the presence of the oxalamide, bifuran, and 4-(trifluoromethoxy)phenyl groups . The trifluoromethoxy group, in particular, is known to influence the reactivity of compounds due to its strong electron-withdrawing properties .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the trifluoromethoxy group could increase the compound’s lipophilicity, which could influence its solubility and permeability .Scientific Research Applications

Medicinal Chemistry and Drug Design

The CF₃O group can significantly impact drug properties, such as metabolic stability, lipophilicity, and bioavailability. Researchers have investigated incorporating this moiety into drug candidates to enhance their pharmacological profiles . For instance, the compound’s structural features may influence interactions with enzymes or receptors, making it a valuable scaffold for drug development.

Soluble Epoxide Hydrolase (sEH) Inhibition

Symmetrical bis-ureas containing the CF₃O group have shown promise as inhibitors of human soluble epoxide hydrolase (sEH) . sEH plays a crucial role in regulating lipid signaling pathways, and inhibiting it could have therapeutic implications for cardiovascular diseases, inflammation, and pain management.

Electrochromic Materials

Polydithienylpyrroles incorporating the CF₃O-phenyl fragment have been synthesized and characterized for their electrochromic behavior . These materials change color in response to an applied voltage, making them useful for displays, smart windows, and other optoelectronic applications.

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[[5-(furan-3-yl)furan-2-yl]methyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13F3N2O5/c19-18(20,21)28-13-3-1-12(2-4-13)23-17(25)16(24)22-9-14-5-6-15(27-14)11-7-8-26-10-11/h1-8,10H,9H2,(H,22,24)(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBRDIVGAKMJVAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C(=O)NCC2=CC=C(O2)C3=COC=C3)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13F3N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-([2,3'-bifuran]-5-ylmethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

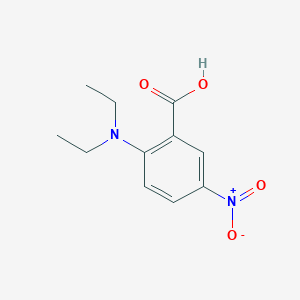

![2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2496592.png)

![(E)-ethyl 2-(6-chloro-2-((3-methylisoxazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2496595.png)

![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-5-ethylthiophene-2-sulfonamide](/img/structure/B2496596.png)

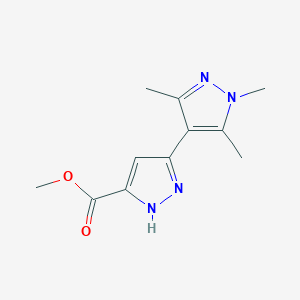

![N-[4-(5-phenyl-1H-1,2,3-triazol-1-yl)phenyl]prop-2-enamide](/img/structure/B2496599.png)

![1-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-3-propan-2-ylurea](/img/structure/B2496600.png)

![2-(2,4-dichlorophenoxy)-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)propanamide](/img/structure/B2496606.png)

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide](/img/structure/B2496608.png)

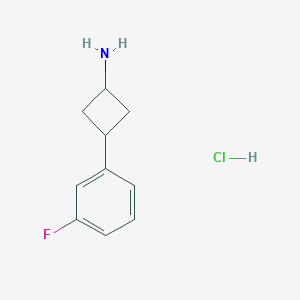

![[3-[(3,5-Dimethylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2496609.png)

![2-(ethylthio)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2496610.png)